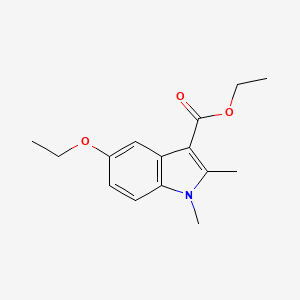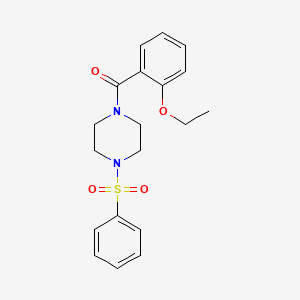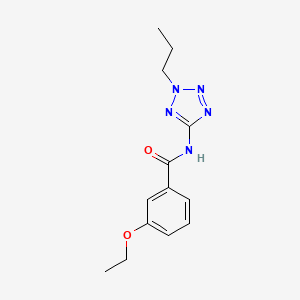
1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole, also known as MBBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBT is a benzotriazole derivative with a butanoyl group attached to the nitrogen atom. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole is not fully understood. However, studies have shown that this compound can interact with biomolecules such as proteins and DNA. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have antimicrobial activity against various bacterial strains. In addition, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole. One direction is to study the potential applications of this compound in cancer therapy. Studies can focus on the mechanism of action of this compound in cancer cells and its efficacy in animal models. Another direction is to study the potential applications of this compound in antimicrobial therapy. Studies can focus on the mechanism of action of this compound against different bacterial strains and its efficacy in animal models. Finally, studies can focus on the development of new synthetic methods for this compound and its derivatives with improved properties.
Synthesemethoden
1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole can be synthesized using different methods, including the reaction of 3-methylbutanoyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. Other methods include the reaction of 3-methylbutyric acid with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutanoyl)-1H-1,2,3-benzotriazole has potential applications in various fields, including materials science, organic electronics, and biomedicine. In materials science, this compound has been used as a corrosion inhibitor for metals and alloys due to its ability to form a protective layer on the surface of the material. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In biomedicine, this compound has been studied for its potential anticancer and antimicrobial activities.
Eigenschaften
IUPAC Name |
1-(benzotriazol-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12-13-14/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWFJPWKVICOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)



![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)



